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Compound of Interest

Compound Name: 4-Fluoro-2,6-dimethylphenol

Cat. No.: B1589906

An In-depth Technical Guide to 4-Fluoro-2,6-
dimethylphenol

Introduction: Unveiling a Versatile Fluorinated
Phenolic Building Block

4-Fluoro-2,6-dimethylphenol is a substituted aromatic compound that has garnered
significant interest within the scientific community, particularly in the realms of medicinal
chemistry and materials science. Its unique structural architecture, featuring a hydroxyl group
flanked by two sterically hindering methyl groups and a para-positioned fluorine atom, imparts
a distinct combination of reactivity and physicochemical properties. The fluorine substituent is
of particular note; its incorporation into organic molecules is a well-established strategy in drug
design to modulate metabolic stability, binding affinity, and lipophilicity. This guide provides a
comprehensive overview of the core physical and chemical properties of 4-Fluoro-2,6-
dimethylphenol, offering field-proven insights and detailed protocols essential for its
application in advanced research and development.

Section 1: Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its effective
use in experimental design, from reaction setup to purification and formulation. The properties
of 4-Fluoro-2,6-dimethylphenol are summarized below.
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Tabulated Physical and Chemical Data

Property

Value

Source(s)

IUPAC Name

4-fluoro-2,6-dimethylphenol

[1]

CAS Number

2338-56-9

[1]2]

Molecular Formula

CsHoFO

[1](3]

Molecular Weight

140.15 g/mol

[1]3]

Appearance

Solid

Melting Point

22 - 23°C (72 - 73 °F)

Boiling Point

211 - 212 °C (412 - 414 °F)

pKa

Data not explicitly available for
the fluoro-derivative. The
parent compound, 2,6-
dimethylphenol, has a pKa of
approximately 9.92 to 10.59.
The electron-withdrawing
nature of fluorine is expected
to slightly decrease the pKa
(increase acidity) compared to

the parent compound.

[4]115]

Solubility

While specific data for 4-fluoro-
2,6-dimethylphenol is limited,
its parent compound, 2,6-
dimethylphenol, is slightly
soluble in water but shows
good solubility in organic
solvents like ethanol, diethyl
ether, and chloroform. Similar

behavior is expected.

[6]

Structural and Spectroscopic Identity
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The identity and purity of 4-Fluoro-2,6-dimethylphenol are unequivocally established through
its unique spectroscopic signature.

e Chemical Identifiers:

o SMILES:CC1=CC(=CC(=C10)C)F[1]

o InChlKey:GNRDTVFZITZMFR-UHFFFAOYSA-N[1][3]
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum is expected to show three distinct signals: a singlet for the two
equivalent methyl groups (CHs), a singlet or narrowly split signal for the two equivalent
aromatic protons (Ar-H), and a broad singlet for the phenolic hydroxyl proton (OH). The
integration ratio would be 6:2:1, respectively.

o 183C NMR: The spectrum will display characteristic signals for the aromatic carbons, with
the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling
constant. Signals for the methyl carbons will appear in the aliphatic region.

o 1%F NMR: A single resonance is expected, providing a direct confirmation of the fluorine's
presence and chemical environment.

« Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch
characteristic of phenols (around 3200-3600 cm~1), C-H stretches for the methyl and
aromatic groups (around 2850-3100 cm~1), C=C stretching for the aromatic ring (around
1450-1600 cm~1), and a strong C-F stretch (around 1100-1300 cm™1).

e Mass Spectrometry (MS): The electron ionization mass spectrum would show a prominent
molecular ion peak (M*) at m/z 140, corresponding to the molecular weight of the compound.

Section 2: Synthesis, Reactivity, and Mechanistic

Considerations
Synthetic Pathways
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The synthesis of substituted phenols often involves multi-step sequences. While various
specific methods exist, a common conceptual approach involves the targeted functionalization
of a pre-existing phenol or the construction of the phenol ring from acyclic precursors. For
instance, a plausible route could involve the fluorination of 2,6-dimethylphenol or the
diazotization of 4-amino-2,6-dimethylphenol followed by a Schiemann reaction or related
fluorination method.

A more direct industrial method involves the gas-phase catalytic alkylation of phenol with
methanol over a suitable catalyst to produce 2,6-dimethylphenol, which can then be further
functionalized.[7] Another patented process describes producing 2,6-dimethylphenol via the
rearrangement of a tertiary butyl group from 4-tert-butyl-2,6-dimethylphenol, which is then
separated by distillation.[8]

Below is a conceptual workflow for a laboratory-scale synthesis.

Core Reaction Sequence
Starting Materials Purification & Final Product
(< N L 2 (Workupe ) Purified Product
; ; urified Product
26D Reagents | (Step 1: Protection / |__(e.q ), (Step 2: Step 3: D Crude Product Workup & 4-Fluoro-2,6-dimethylphenol
Activation \__F (if n ary) ) Chromatography

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 4-Fluoro-2,6-dimethylphenol.

Chemical Reactivity

The reactivity of 4-Fluoro-2,6-dimethylphenol is governed by the interplay of its three key
functional components: the hydroxyl group, the aromatic ring, and the fluorine atom.

» Hydroxyl Group: As a phenol, the hydroxyl group is acidic and can be deprotonated by a
base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate for O-
alkylation (Williamson ether synthesis) and O-acylation to form ethers and esters,
respectively.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.researchgate.net/publication/279748746_Use_of_fluidized_bed_reactor_in_26-dimethylphenol_synthesis
https://patents.google.com/patent/US3714269A/en
https://www.benchchem.com/product/b1589906?utm_src=pdf-body-img
https://www.benchchem.com/product/b1589906?utm_src=pdf-body
https://www.benchchem.com/product/b1589906?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Aromatic Ring: The hydroxyl group is a strong activating, ortho-, para-directing group for
electrophilic aromatic substitution. However, the two ortho positions are blocked by methyl
groups. The para position is occupied by fluorine. This leaves the meta positions (3 and 5) as
potential, though less favorable, sites for substitution. The fluorine atom is deactivating via
induction but can be substituted under harsh nucleophilic aromatic substitution conditions.

¢ Influence of Substituents: The steric hindrance from the two ortho-methyl groups can

significantly impact the accessibility of the hydroxyl group, potentially slowing down reactions
that require direct interaction at the oxygen atom.

<Fluoro-2,6-dimethylpherb
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Caption: Logical diagram of substituent effects on the molecule's reactivity.

Section 3: Applications in Drug Development and
Advanced Materials

The utility of 4-Fluoro-2,6-dimethylphenol primarily lies in its role as a sophisticated building
block.

» Medicinal Chemistry: Fluorinated phenols are valuable precursors in the synthesis of
complex pharmaceutical agents. The fluorine atom can enhance metabolic stability by
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blocking sites of oxidative metabolism and can improve binding affinity to target proteins
through favorable electrostatic interactions.

e Porphyrin and Chlorin Synthesis: Research has demonstrated the use of related aldehydes
(derived from the corresponding phenol) in the synthesis of tetrakis-(4-fluoro,2,6-
dimethylphenyl)-porphyrin (TFP).[9] These porphyrin structures are fundamental to
applications in photodynamic therapy, catalysis, and the development of artificial
photosynthetic systems. The steric bulk of the 2,6-dimethylphenyl groups helps to prevent
aggregation of the porphyrin macrocycles, a crucial feature for maintaining their
photophysical properties.[9]

e Polymer Science: Substituted phenols, particularly 2,6-dimethylphenol, are key monomers
for the production of high-performance polymers like poly(p-phenylene oxide) (PPO). The
fluoro-substituted variant could be explored for creating specialty polymers with modified
thermal stability, dielectric properties, or chemical resistance.

Section 4: Safety, Handling, and Experimental

Protocols
Hazard Identification and Safe Handling

Based on safety data for closely related compounds like 2,4-dimethylphenol and other
substituted phenols, 4-Fluoro-2,6-dimethylphenol should be handled with care.

e Primary Hazards: The compound is likely to be toxic if swallowed or in contact with skin. It
may cause severe skin burns and eye damage and could cause an allergic skin reaction. It is
also noted as being toxic to aquatic life with long-lasting effects.

e Handling Precautions:
o Work in a well-ventilated area, preferably within a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

o Avoid breathing dust or vapors.
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o Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep
it locked up or in an area accessible only to qualified personnel.

» Disposal: Dispose of contents and container to an approved waste disposal plant, following
all local, regional, and national regulations.

Self-Validating Protocol: Purity Assessment by
Quantitative NMR (qQNMR)

This protocol describes a self-validating system to determine the precise purity of a batch of 4-
Fluoro-2,6-dimethylphenol, a critical step before its use in sensitive applications like drug
synthesis.

o Objective: To accurately quantify the purity of a 4-Fluoro-2,6-dimethylphenol sample using
an internal standard.

 Principle (The Self-Validating System): gqNMR relies on the principle that the integrated signal
area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that
signal. By comparing the integral of a known signal from the analyte to the integral of a
signal from a certified internal standard of known mass and purity, one can calculate the
analyte's purity. The choice of non-overlapping signals for both the analyte and standard
provides an internal validation of the measurement.

e Materials & Instrumentation:

o

4-Fluoro-2,6-dimethylphenol (analyte)

o

Maleic acid (certified internal standard)

[¢]

Deuterated Dimethyl Sulfoxide (DMSO-ds)

[¢]

Analytical balance (4-5 decimal places)

Class A volumetric flasks

o

o

NMR spectrometer (= 400 MHz) with calibrated pulse widths
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o Step-by-Step Methodology:

o Preparation of the Internal Standard: Accurately weigh approximately 10 mg of maleic acid
into a vial. Record the exact mass.

o Preparation of the Analyte: On the same balance, accurately weigh approximately 20 mg
of 4-Fluoro-2,6-dimethylphenol into the same vial. Record the exact mass. Causality
Note: Weighing into the same vial minimizes transfer errors.

o Dissolution: Add approximately 0.7 mL of DMSO-ds to the vial to dissolve both solids
completely. Causality Note: DMSO-ds is chosen as it solubilizes both the analyte and the
polar standard, and its residual peak does not overlap with key signals. The phenolic OH
proton is also clearly visible and does not exchange as rapidly as in other solvents.

o Transfer: Transfer the solution to a clean, dry NMR tube.
o NMR Acquisition:
» Load the sample into the spectrometer and allow it to thermally equilibrate.

» Acquire a *H NMR spectrum with parameters optimized for quantification: a long
relaxation delay (D1) of at least 5 times the longest Tz of the signals of interest (typically
30-60 seconds) and a calibrated 90° pulse angle.

o Data Processing and Analysis:

Phase and baseline the spectrum carefully.

» [ntegrate the signal for the two aromatic protons of 4-Fluoro-2,6-dimethylphenol. Let
this integral be |_analyte.

» [ntegrate the signal for the two vinyl protons of maleic acid (internal standard). Let this
integral be |_std.

» Calculate the purity using the following formula: Purity (%) = (I_analyte / |_std) * (N_std /
N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

= N = Number of protons for the integrated signal (N_std = 2, N_analyte = 2)
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= M = Molar mass (M_analyte = 140.15 g/mol , M_std = 116.07 g/mol )

= m = Mass weighed

» P_std = Purity of the internal standard (e.g., 99.9%)

o Trustworthiness: The protocol is self-validating because any significant overlap of signals or

presence of interfering impurities would be immediately visible in the spectrum, invalidating

the result and prompting re-analysis or purification. The use of a certified standard provides

traceability and ensures accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1589906#physical-and-chemical-properties-of-4-
fluoro-2-6-dimethylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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